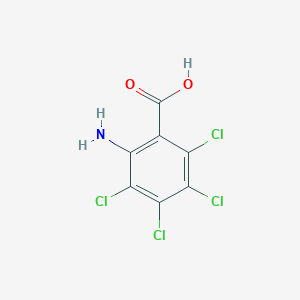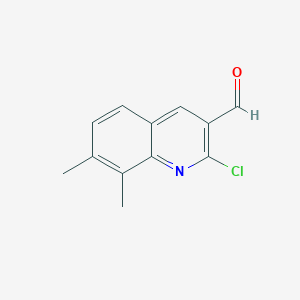
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-7,8-dimethylquinoline-3-carbaldehyde” is a chemical compound with the empirical formula C12H10ClNO . It is a solid substance and is used as a reactant in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of quinoline ring systems, such as “2-Chloro-7,8-dimethylquinoline-3-carbaldehyde”, has been highlighted in recent research . The reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have also been covered .Molecular Structure Analysis
The molecular structure of “2-Chloro-7,8-dimethylquinoline-3-carbaldehyde” contains a total of 26 bonds, including 16 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic aldehyde, and 1 Pyridine .Chemical Reactions Analysis
The chemistry of “2-Chloro-7,8-dimethylquinoline-3-carbaldehyde” and related analogs has been recently reviewed . The review covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
The empirical formula of “2-Chloro-7,8-dimethylquinoline-3-carbaldehyde” is C12H10ClNO . It has a molecular weight of 219.67 . The compound is solid in form .Applications De Recherche Scientifique
General Information
“2-Chloro-7,8-dimethylquinoline-3-carbaldehyde” is a chemical compound that belongs to the group of quinolines . It has gained significant attention in scientific research due to its unique properties.
Synthesis and Reactions
The compound and its related analogs have been studied for their chemistry, including the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . The reactions are subdivided into groups that cover the reactions of chloro- and aldehyde substituent as well as reactions which involve both groups .
Biological Evaluation and Synthetic Applications
The target compounds have been evaluated for their biological activity and synthetic applications . Over the past two decades, 2-chloroquinoline-3-carbaldehydes and their derivatives have attracted much attention due to their considerable biological and pharmacological activities as antimicrobial, anti-inflammatory, antimalarial, and antivirus activities .
Future Research
Given the high chemical reactivity of 2-chloroquinoline-3-carbaldehydes due to the presence of two active moieties (chloro- and aldehyde functions), these compounds are expected to continue to be a focus of research in the future .
Synthesis Methods
2-Chloroquinoline-3-carbaldehydes and 2-chloro-4-methyl-quinoline-3-carbaldehyde were prepared from acetanilide and acetoacetanilide via a Vilsmeier-Haack reaction . It was reported that one-pot synthesis of pyrido [2,3- b ]quinolin-2-ones in moderate yields (22–59%) was archived by treatment of substituted acetanilide with DMF and POCl 3 .
Chemical Reactions
3-Formylquinoline-2 (1 H )-thione and -seleno have been prepared from reaction of 1 with NaXH (X = S, Se). Compounds 3 reacted with primary amine to produce Schiff’s bases . Treatment of 2- (3- (1,3-dioxolan-2-yl)quinolin-2-yl)- N -substituted hydrazinecarbothioamide, which is prepared by two steps: first reaction of 1 with ethylene glycol followed by reaction with hydrazine hydrate to afford 3- (1,3-dioxolan-2-yl)-2-hydrazinoquinoline. The latter compound reacted with substituted isothiocyanates and with α -halocarbonyl compounds which yielded thiazolidinone and thiazoline derivatives .
Biological and Pharmacological Activities
Over the past two decades, 2-chloroquinoline-3-carbaldehydes and their derivatives have attracted much attention due to their considerable biological and pharmacological activities as antimicrobial, anti-inflammatory, antimalarial, and antivirus activities .
Synthesis Methods
2-Chloroquinoline-3-carbaldehydes and 2-chloro-4-methyl-quinoline-3-carbaldehyde were prepared from acetanilide and acetoacetanilide via a Vilsmeier-Haack reaction . It was reported that one-pot synthesis of pyrido [2,3- b ]quinolin-2-ones in moderate yields (22–59%) was archived by treatment of substituted acetanilide with DMF and POCl 3 .
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-7,8-dimethylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-7-3-4-9-5-10(6-15)12(13)14-11(9)8(7)2/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBVEHFRQCFGCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)C=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354993 |
Source


|
| Record name | 2-chloro-7,8-dimethylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | |
CAS RN |
323196-70-9 |
Source


|
| Record name | 2-chloro-7,8-dimethylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

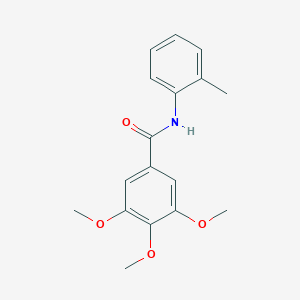
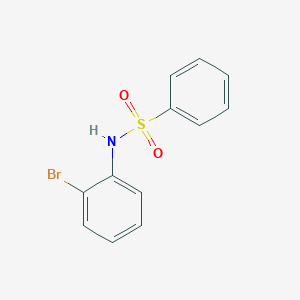
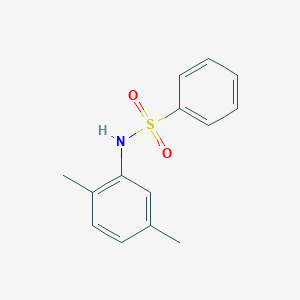
![Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B187017.png)
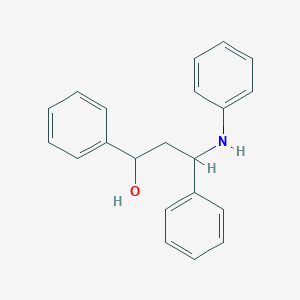
![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI)](/img/structure/B187019.png)
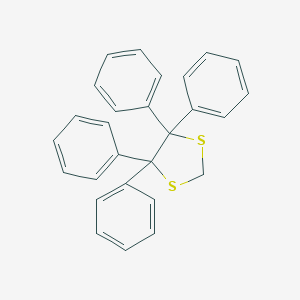
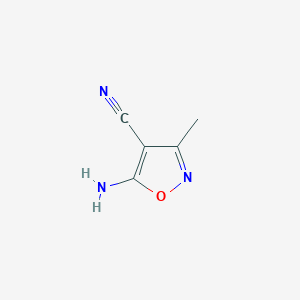
![4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187028.png)

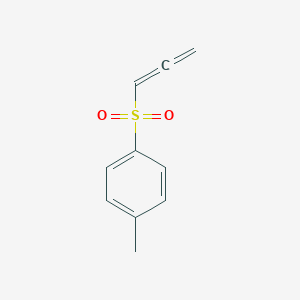
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)
